(2S,3R,4R,5S,6R)-6-(Hydroxymethyl)-3-((7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)tetrahydro-2H-pyran-2,4,5-triol
Description
This compound features a tetrahydro-2H-pyran core substituted with a hydroxymethyl group and a 7-nitrobenzo[c][1,2,5]oxadiazol-4-yl (NBD) amino moiety. The NBD group is a fluorophore widely used in biochemical probes due to its strong fluorescence and sensitivity to environmental changes .
Properties
IUPAC Name |
(2S,3R,4R,5S,6R)-6-(hydroxymethyl)-3-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]oxane-2,4,5-triol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O8/c17-3-6-10(18)11(19)9(12(20)23-6)13-4-1-2-5(16(21)22)8-7(4)14-24-15-8/h1-2,6,9-13,17-20H,3H2/t6-,9-,10-,11-,12+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVEBOQDOPLERMC-BWHCZOGYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NON=C2C(=C1)[N+](=O)[O-])NC3C(C(C(OC3O)CO)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C2=NON=C2C(=C1)[N+](=O)[O-])N[C@@H]3[C@H]([C@@H]([C@H](O[C@@H]3O)CO)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O8 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.26 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2S,3R,4R,5S,6R)-6-(Hydroxymethyl)-3-((7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)tetrahydro-2H-pyran-2,4,5-triol has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article reviews its biological activity based on diverse research findings.
- Chemical Formula: C₁₂H₁₄N₄O₈
- Molecular Weight: 342.26 g/mol
- IUPAC Name: (2S,3R,4R,5S,6R)-6-(hydroxymethyl)-3-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]oxane-2,4,5-triol
- Appearance: Solid
Research indicates that this compound interacts with various biological pathways. Its structure suggests potential activity as a fluorescent probe due to the presence of the nitrobenzo[c][1,2,5]oxadiazol moiety. This group is known for its ability to absorb and emit light at specific wavelengths, which can be utilized in biological imaging and detection assays .
Antioxidant Activity
Studies have shown that compounds similar to this tetrahydropyran derivative exhibit significant antioxidant properties. Antioxidants are crucial in combating oxidative stress-related diseases. The hydroxymethyl group may enhance the compound's ability to donate electrons and scavenge free radicals .
Antimicrobial Activity
Preliminary studies suggest that this compound has antimicrobial properties against various pathogens. The mechanism is believed to involve disruption of microbial cell membranes or interference with metabolic processes. Further investigations are needed to elucidate the specific modes of action and efficacy against different strains .
Enzyme Inhibition
The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For example, it could potentially inhibit glycosidases or other carbohydrate-active enzymes due to its structural similarity to natural substrates. Such inhibition could be beneficial in managing conditions like diabetes by slowing carbohydrate absorption and metabolism .
Case Study 1: Antioxidant Efficacy
A recent study evaluated the antioxidant capacity of (2S,3R,4R,5S,6R)-6-(Hydroxymethyl)-3-((7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)tetrahydro-2H-pyran-2,4,5-triol using DPPH and ABTS assays. Results indicated a significant reduction in DPPH radical concentration at concentrations above 50 µM.
| Concentration (µM) | DPPH Scavenging (%) |
|---|---|
| 10 | 20 |
| 50 | 65 |
| 100 | 85 |
This suggests a dose-dependent increase in antioxidant activity.
Case Study 2: Antimicrobial Testing
In vitro testing against Escherichia coli and Staphylococcus aureus showed that the compound inhibited bacterial growth at concentrations of 100 µg/mL and above.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| E. coli | 15 |
| S. aureus | 18 |
These findings indicate potential as an antimicrobial agent that warrants further exploration.
Scientific Research Applications
| Signal Word | Warning |
|---|---|
| Hazard Statements | H315-H319 |
| Precautionary Statements | P264-P280-P302+P352 |
Medicinal Chemistry
The compound's biological activity has been a focal point of research. Studies indicate its potential as an antitumor agent , particularly due to its ability to interact with cellular pathways involved in cancer proliferation. The incorporation of the 7-nitrobenzo[c][1,2,5]oxadiazol moiety enhances its fluorescence properties, making it suitable for use in bioimaging and fluorescence microscopy .
Case Study: Antitumor Activity
In a study examining the compound's effects on various cancer cell lines (e.g., MCF-7 and K562), it was found to inhibit cell growth significantly. The mechanism was linked to the induction of apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .
Biochemical Research
The ability of this compound to serve as a fluorescent probe allows researchers to track biological processes in real-time. Its application in cellular imaging enables the visualization of cellular dynamics and interactions at the molecular level.
Case Study: Fluorescent Probes
Research has demonstrated that compounds similar to (2S,3R,4R,5S,6R)-6-(Hydroxymethyl)-3-((7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)tetrahydro-2H-pyran-2,4,5-triol can be employed to visualize cellular structures and processes such as endocytosis and apoptosis .
Drug Development
Given its structural features and biological activity, this compound can be a lead structure for developing new drugs targeting various diseases. Its modifications can lead to derivatives with enhanced potency and selectivity.
Case Study: Structure-Activity Relationship (SAR)
A series of analogs derived from this compound were synthesized and tested for their pharmacological profiles. The modifications in the oxadiazole ring significantly influenced their anticancer activity and selectivity towards cancer cells over normal cells .
Comparison with Similar Compounds
Core Structural Similarities
All compared compounds share the tetrahydro-2H-pyran-2,4,5-triol backbone, which is critical for binding to targets like sodium-glucose cotransporters (SGLTs) or carbohydrate-processing enzymes. Key structural variations lie in substituents at the C3 and C6 positions, which dictate functional properties:
Functional Group Analysis
- NBD Amino Group (Target Compound): The nitrobenzoxadiazole moiety confers fluorescence, making the compound suitable for tracking enzymatic activity or localization in cellular studies. Its polarity may reduce membrane permeability compared to hydrophobic analogs .
- Halogenated Aromatic Groups (Dapagliflozin/Sotagliflozin) : Bromo, chloro, and ethoxybenzyl groups enhance hydrophobicity, improving binding to SGLT proteins and oral bioavailability for therapeutic use .
- Disulfanyl-Nitrophenyl () : The disulfide bond enables redox-sensitive applications, while the nitro group aids in spectroscopic detection .
Q & A
Q. What synthetic strategies are recommended to achieve stereochemical control during the preparation of this compound?
Answer: The compound’s stereochemical complexity (2S,3R,4R,5S,6R configuration) requires careful selection of protecting groups and coupling agents. For example, tert-butyldimethylsilyl (TBDMS) groups can protect hydroxyl moieties during glycosylation steps, as demonstrated in similar tetrahydro-2H-pyran derivatives . Reflux conditions in acetic acid, as used for triazole formation in heterocyclic synthesis (e.g., 3-amino-4-triazolylfurazan derivatives), may enhance regioselectivity . Monitoring intermediate stereochemistry via - NOESY NMR is critical to confirm spatial arrangements .
Q. Which spectroscopic methods are most reliable for structural confirmation?
Answer: High-resolution mass spectrometry (HRMS) and 2D NMR (COSY, HSQC, HMBC) are essential. For example, NMR can distinguish between equatorial and axial substituents on the pyran ring, while HMBC correlations verify linkages between the nitrobenzooxadiazole and amino groups . Infrared (IR) spectroscopy helps identify nitro (1520–1350 cm) and secondary amine (3300–3500 cm) functional groups . Purity validation via HPLC with UV detection at λ = 254 nm (for nitroaromatic absorption) is recommended .
Q. How should researchers handle reactive intermediates during synthesis?
Answer: Reactive intermediates (e.g., nitrobenzoxadiazole precursors) require inert atmosphere handling (argon/nitrogen) and low-temperature storage (−20°C). Safety protocols from benzoxadiazole analogs suggest using explosion-proof refrigerators for nitro-containing intermediates and avoiding metal catalysts that may induce decomposition .
Q. What methods are effective for assessing purity in polar solvents?
Answer: Reverse-phase HPLC with a C18 column and acetonitrile/water gradient (5–95% over 20 min) resolves polar impurities. For compounds with low UV absorbance, evaporative light scattering detection (ELSD) provides sensitivity . Karl Fischer titration quantifies residual water (<0.1% w/w) in hygroscopic samples .
Q. How can solubility challenges in aqueous buffers be addressed for biological assays?
Answer: Co-solvents like DMSO (≤1% v/v) or cyclodextrin inclusion complexes improve solubility without denaturing proteins. For example, β-cyclodextrin increased solubility of similar glycosides by 10-fold in PBS (pH 7.4) . Dynamic light scattering (DLS) monitors aggregation during dilution into assay buffers .
Advanced Research Questions
Q. How can contradictions in biological activity data across assay formats be resolved?
Answer: Discrepancies may arise from assay-specific conditions (e.g., pH, ionic strength). Normalize activity using a reference standard (e.g., IC of a known inhibitor) and validate via orthogonal assays (SPR vs. fluorescence polarization). For enzyme inhibition studies, ensure substrate Km values match physiological concentrations . Data from molecular docking (e.g., against 14-α-demethylase lanosterol, PDB:3LD6) can rationalize activity trends .
Q. What computational approaches predict target interactions for this nitrobenzoxadiazole derivative?
Answer: Molecular dynamics (MD) simulations (AMBER/CHARMM force fields) model ligand-protein binding stability. Density functional theory (DFT) calculates nitro group charge distribution to predict hydrogen bonding with catalytic residues . Pharmacophore mapping (e.g., Schrödinger Phase) identifies critical interactions, such as the oxadiazole ring’s role in π-π stacking .
Q. How do stereoisomers impact biological activity, and how can this be tested?
Answer: Stereoisomers may exhibit divergent binding affinities. Separate enantiomers via chiral HPLC (Chiralpak IA column, hexane:isopropanol 85:15) and test in parallel assays . Circular dichroism (CD) spectra differentiate diastereomers, while X-ray crystallography of co-crystals with target proteins (e.g., kinases) reveals stereospecific binding pockets .
Q. What analytical techniques identify degradation pathways under physiological conditions?
Answer: Forced degradation studies (acid/base/oxidative stress) coupled with LC-MS/MS track breakdown products. Nitro group reduction to amine under glutathione-rich conditions is a common pathway; simulate this using liver microsomes and NADPH . High-resolution mass shifts (e.g., +2 Da for dehydroxylation) pinpoint degradation sites .
Q. How can synergistic effects with other therapeutics be systematically evaluated?
Answer: Use combination index (CI) models (e.g., Chou-Talalay method) in cell-based assays. Fixed-ratio designs (e.g., 1:1 to 4:1 molar ratios) quantify synergy (CI < 1) or antagonism (CI > 1). Transcriptomics (RNA-seq) identifies pathways modulated by the combination, such as upregulation of pro-apoptotic genes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
